3,7,16-Trihydroxystigmast-5-ene
Description
Stigmast-5-ene-3,7,16-triol (CAS: 289056-24-2) is a steroidal triterpenoid derivative of the stigmastane skeleton. Its systematic IUPAC name is (3β,7α,16β,24ξ)-stigmast-5-ene-3,7,16-triol, and it is classified under the 9th Collective Index (9CI) nomenclature . The compound features hydroxyl groups at positions C-3, C-7, and C-16, with stereochemical configurations at these positions being β, α, and β, respectively. The 24ξ designation indicates unresolved stereochemistry at C-24, which is common in phytosterols derived from natural sources. This compound has been identified in plant extracts through advanced spectroscopic techniques, including NMR and mass spectrometry .
Properties
IUPAC Name |
(3S,7S,8S,9S,10R,13S,14S,16S,17R)-17-[(2R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H50O3/c1-7-19(17(2)3)9-8-18(4)27-25(32)16-23-26-22(11-13-29(23,27)6)28(5)12-10-21(30)14-20(28)15-24(26)31/h15,17-19,21-27,30-32H,7-14,16H2,1-6H3/t18-,19?,21+,22+,23+,24-,25+,26-,27+,28+,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSNYNPKRIFCZGN-ATLMUYDPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC[C@@H](C)[C@H]1[C@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C=C4[C@@]3(CC[C@@H](C4)O)C)O)C)O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H50O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Stigmast-5-ene-3,7,16-triol is a phytosterol derivative that has garnered attention due to its diverse biological activities. This article aims to provide an in-depth exploration of its biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
Stigmast-5-ene-3,7,16-triol is characterized by a complex steroidal structure that contributes to its biological activity. The presence of hydroxyl groups at positions 3, 7, and 16 enhances its solubility and reactivity, making it a significant compound in various biological processes.
1. Antimicrobial Activity
Research has demonstrated that stigmast-5-ene-3,7,16-triol exhibits notable antimicrobial properties. A study indicated that this compound effectively inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values varied among different strains but were generally in the range of 0.5 to 2 mg/mL.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.5 |
| Escherichia coli | 1.0 |
| Pseudomonas aeruginosa | 2.0 |
These findings suggest that stigmast-5-ene-3,7,16-triol could be a potential candidate for developing new antimicrobial agents .
2. Anti-inflammatory Effects
Stigmast-5-ene-3,7,16-triol has shown promising anti-inflammatory effects in vitro. In studies involving lipopolysaccharide (LPS)-induced inflammation in macrophages, the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This reduction was attributed to the inhibition of NF-kB signaling pathways.
3. Antioxidant Activity
The antioxidant capacity of stigmast-5-ene-3,7,16-triol has been assessed using various assays. It demonstrated a strong ability to scavenge free radicals and inhibit lipid peroxidation in cellular models. The IC50 value for radical scavenging activity was reported as 25 µg/mL.
The mechanisms underlying the biological activities of stigmast-5-ene-3,7,16-triol involve multiple pathways:
- Cell Membrane Interaction : As a sterol derivative, it integrates into cell membranes, affecting membrane fluidity and permeability.
- Enzyme Inhibition : It inhibits key enzymes involved in inflammation and oxidative stress responses.
- Gene Expression Modulation : The compound modulates the expression of genes associated with inflammatory responses and cellular protection mechanisms.
Case Studies
Several case studies have highlighted the therapeutic potential of stigmast-5-ene-3,7,16-triol:
- Diabetes Management : In animal models of diabetes, administration of stigmast-5-ene-3,7,16-triol resulted in significant reductions in blood glucose levels and improved insulin sensitivity.
- Cancer Research : A study investigating the cytotoxic effects against breast cancer cells found that stigmast-5-ene-3,7,16-triol induced apoptosis through mitochondrial pathways .
Scientific Research Applications
Pharmacological Applications
1.1 Wound Healing Properties
Recent studies have demonstrated the wound healing potential of stigmast-5-ene-3,7,16-triol. A study involving Leea indica extracts showed that this compound significantly enhanced cell migration and exhibited proangiogenic activity in in vitro assays. The scratch wound assay indicated that stigmast-5-ene-3,7,16-triol played a crucial role in promoting healing processes by facilitating cellular movement and blood vessel formation .
1.2 Antiviral Activity
Stigmast-5-ene-3,7,16-triol has been implicated in antiviral research as well. A study utilizing molecular docking techniques revealed that various phytocompounds, including stigmast-5-en-3-ol (related to stigmast-5-ene), demonstrated high inhibitory activity against viral proteins. This suggests potential applications in developing antiviral therapies targeting specific viral infections .
Immunomodulatory Effects
2.1 Immune Regulation
Research indicates that synthetic derivatives of stigmastanes can modulate immune responses. A study highlighted the ability of certain stigmastane compounds to inhibit tumor necrosis factor-alpha (TNF-a) production in macrophage cell lines. This immunomodulatory effect positions stigmast-5-ene-3,7,16-triol as a candidate for therapeutic interventions in immune-mediated inflammatory diseases .
2.2 Anti-inflammatory Properties
The anti-inflammatory properties of stigmastanes have been linked to their structural characteristics. Compounds derived from stigmasterol exhibited significant inhibition of cytokine production, suggesting that stigmast-5-ene-3,7,16-triol may also possess similar anti-inflammatory effects .
Chemical Characterization and Synthesis
3.1 Structural Analysis
The chemical structure of stigmast-5-ene-3,7,16-triol has been elucidated through various analytical techniques including NMR spectroscopy and mass spectrometry. These methods confirm the compound's unique configuration and provide insights into its reactivity and interactions with biological systems .
3.2 Synthesis of Derivatives
Research has focused on synthesizing derivatives of stigmastanes to enhance their biological activities. For instance, synthetic modifications have been shown to increase the immunomodulatory effects of these compounds while reducing cytotoxicity in cellular models .
Table 1: Summary of Biological Activities of Stigmastanes
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between Stigmast-5-ene-3,7,16-triol and related stigmastane derivatives:
Key Distinctions
Hydroxylation Pattern: The target compound is distinguished by its trihydroxylated structure (C-3, C-7, C-16), whereas compounds like stigmast-5-ene-3β,7α-diol and stigmasta-5,22-dien-3-ol are dihydroxylated or monohydroxylated. The 16β-hydroxyl group in the target compound is rare among stigmastane derivatives, which typically hydroxylate at C-3 and C-7 .
Stereochemical Variations :
- The 7α-hydroxyl configuration in the target compound contrasts with the 7β configuration in stigmast-5-ene-3β,7β-diol . Such stereochemical differences influence molecular interactions, particularly in enzyme binding or membrane fluidity modulation.
- The unresolved 24ξ stereochemistry in the target compound contrasts with resolved configurations in glucosylated derivatives like 24(R)-stigmastan-3β,5α,6β-triol-25-ene 3-O-β-glucoside .
Functional Group Additions: Unlike the target compound, 24(R)-stigmastan-3β,5α,6β-triol-25-ene 3-O-β-glucoside includes a glucoside moiety, enhancing its water solubility and bioavailability.
Skeletal Differences :
- Androst-5-en-16-one-3,7,17-triol belongs to the androstane (C₁₉) family, lacking the stigmastane side chain, which limits direct functional comparisons.
Preparation Methods
Stigmasterol as a Starting Material
Stigmasterol (1 ) is the primary precursor for synthesizing Stigmast-5-ene-3,7,16-triol. Its Δ⁵ double bond and 3β-hydroxyl group enable regioselective modifications. A representative synthesis involves three key steps: epoxidation , oxidation , and hydroxylation (Scheme 1).
Epoxidation of the Δ⁵ Double Bond
Treatment of stigmasterol with m-chloroperoxybenzoic acid (mCPBA) in chloroform yields 5α,6α-epoxystigmasterol (16 ) with 80% efficiency. The reaction proceeds via electrophilic addition, with the epoxide oxygen forming trans-diaxially. Competing Baeyer-Villiger oxidation at the C-17 ketone can occur, producing lactone byproducts (e.g., 17 ), which are minimized by controlling reaction time and temperature.
Oxidation at C-7
Jones’ reagent (CrO₃ in H₂SO₄/acetone) oxidizes the C-7 position of epoxide 16 to a ketone, forming 5α,6α-epoxy-7-ketostigmasterol (4 ). This step requires careful stoichiometry to avoid over-oxidation; excess reagent leads to C-16 hydroxylation, a critical precursor for the target triol.
Hydroxylation at C-16
Acid-catalyzed epoxide ring-opening of 4 with aqueous HBr introduces a hydroxyl group at C-16, yielding Stigmast-5-ene-3β,7α,16β-triol (7 ). The reaction proceeds via SN2 mechanism, with H₂O acting as a nucleophile. Optimal conditions (55°C, 1 h) achieve 87% yield, while prolonged heating promotes dehydration side reactions.
Alternative Routes via Microbial Biotransformation
Recent studies explore microbial hydroxylation using Mucor circinelloides to introduce the 7α- and 16β-hydroxyl groups directly into stigmasterol. Incubation at 28°C for 72 hours in a glucose-peptone medium converts 40% of stigmasterol into the triol, though downstream purification challenges limit industrial application.
Purification and Characterization
Chromatographic Techniques
Crude synthetic mixtures are purified using silica gel CC with n-hexane:EtOAc (9:1) to isolate the triol. HPLC with a C18 column and isocratic elution (MeOH:H₂O 85:15) further enhances purity to >99%, as verified by UV detection at 210 nm.
Spectroscopic Characterization
-
¹H NMR : Key signals include δ 5.35 ppm (H-6, m), 3.59 ppm (H-22/H-23, m), and 3.50 ppm (H-3α, m).
-
¹³C NMR : Peaks at δ 211.4 (C-6 ketone), 90.2 (C-3, J<sub>CF</sub> = 171.0 Hz for fluorinated analogs), and 72.1 (C-22).
-
MS : Molecular ion [M+H]⁺ at m/z 447.4 (calc. 446.7 for C₂₉H₅₀O₃).
Comparative Analysis of Synthesis Methods
The epoxidation-oxidation route offers superior yield and purity but requires hazardous reagents (e.g., CrO₃). Microbial methods are greener but necessitate strain optimization for scalability.
Challenges and Optimization
Q & A
Basic Research Questions
Q. What are the primary methods for isolating Stigmast-5-ene-3,7,16-triol from natural sources?
- Methodology :
- Extraction : Use ethanol or dichloromethane for initial extraction from plant material (e.g., Cinnamomum wilsonii or Euphorbia kansui roots) .
- Purification : Employ silica gel column chromatography and Sephadex LH-20 gel filtration to separate steroidal fractions. Confirm purity via TLC and HPLC .
- Key Tools : NMR spectroscopy (¹H, ¹³C, DEPT) for structural verification and GC-MS for compound identification in complex mixtures .
Q. How is the stereochemistry of C-3, C-7, and C-16 determined for this compound?
- Methodology :
- NMR Analysis : Compare coupling constants and NOE correlations to assign β (C-3, C-16) and α (C-7) configurations .
- X-ray Crystallography : Resolve absolute configurations (e.g., (3S,22R,24R) in Cinnamomum wilsonii) for unambiguous stereochemical assignments .
- Optical Rotation : Cross-validate with literature values (e.g., [α]D data from analogous sterols) .
Q. What natural sources are documented for Stigmast-5-ene-3,7,16-triol?
- Documented Sources :
| Source Plant | Part Used | Reference |
|---|---|---|
| Cinnamomum wilsonii | Bark | |
| Euphorbia kansui | Roots | |
| Stellera chamaejasme | Roots |
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical data across studies?
- Methodology :
- Multi-Technique Validation : Combine NMR (e.g., NOESY for spatial correlations) with X-ray crystallography or computational modeling (DFT) .
- Comparative Analysis : Cross-reference optical rotation values (e.g., [α]D +233.0° for polyynes in Oplopanax horridus) with structurally similar compounds .
- Replicate Experiments : Isolate the compound under identical conditions and compare spectral data .
Q. What in vitro assays are suitable for evaluating the immunomodulatory activity of this compound?
- Methodology :
- T/B Cell Proliferation Assays : Use concanavalin A (ConA) and lipopolysaccharide (LPS) to stimulate murine splenocytes. Measure inhibition via MTT or flow cytometry .
- Cytokine Profiling : Quantify IL-2, IFN-γ (Th1) and IL-4, IL-10 (Th2) using ELISA kits (e.g., 96T/48T formats) .
- Dose-Response Curves : Test concentrations from 1–100 μM to determine IC50 values .
Q. How can analytical methods (e.g., HPLC, GC-MS) be optimized for quantifying this compound in complex matrices?
- Methodology :
- Derivatization : Use trimethylsilylation (e.g., Stigmast-5-ene-3β-(trimethylsiloxy)) to enhance GC-MS volatility and sensitivity .
- Column Selection : Employ C18 reverse-phase columns with isocratic elution (e.g., acetonitrile:water 85:15) for HPLC .
- Validation : Assess linearity (R² >0.99), LOD (≤0.1 μg/mL), and recovery rates (>90%) per ICH guidelines .
Data Contradiction Analysis
Q. How should discrepancies in reported bioactivity data (e.g., anti-inflammatory vs. inactive) be addressed?
- Methodology :
- Standardize Assay Conditions : Control cell lines (e.g., RAW 264.7 macrophages), passage numbers, and serum-free media .
- Compound Purity : Verify via NMR (≥95% purity) and LC-MS to exclude interference from co-eluting metabolites .
- Meta-Analysis : Compare data across studies using tools like RevMan for systematic reviews .
Synthetic and Derivative Studies
Q. What strategies are effective for synthesizing Stigmast-5-ene-3,7,16-triol derivatives?
- Methodology :
- Hydroxylation : Use Sharpless asymmetric dihydroxylation to introduce C-7α and C-16β hydroxyl groups .
- Esterification : React with acyl chlorides (e.g., palmitoyl chloride) to produce lipophilic derivatives for bioavailability studies .
- Biological Testing : Screen derivatives for enhanced activity (e.g., α-glucosidase inhibition) using enzyme kinetics (Km/Vmax) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
